molecular formula C11H21NO3 B1530517 tert-butyl 4-(aminomethyl)oxane-4-carboxylate CAS No. 871021-81-7

tert-butyl 4-(aminomethyl)oxane-4-carboxylate

Cat. No.: B1530517
CAS No.: 871021-81-7
M. Wt: 215.29 g/mol
InChI Key: ZWVAIIHLJHYVSB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate: is an organic compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a tetrahydropyran ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)oxane-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with tert-butyl esters and aminomethyl groups. One common method involves the use of tert-butyl 4-hydroxy-2H-pyran-4-carboxylate as a starting material, which is then reacted with aminomethyl reagents under specific conditions to form the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. Additionally, the tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

  • tert-Butyl 2-methyl-4-((tetrahydro-2H-pyran-4-yl)amino)piperidine-1-carboxylate
  • tert-Butyl (2S)-2-(4-(3-tert-butylphenyl)tetrahydro-2H-pyran-4-yl)amino}methyl)-1-pyrrolidinecarboxylate
  • Methyl tetrahydro-2H-pyran-4-carboxylate

Uniqueness: tert-Butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the tert-butyl ester and aminomethyl groups allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-12)4-6-14-7-5-11/h4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAIIHLJHYVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (18.95 g, 0.0897 mol, step 1) and Raney Ni (1.00 g) in methanol (200 mL) was hydrogenated (3 atm) at room temperature for 12 h. Then, the mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuo to give 16.01 g (83%) of the title compound as a yellow syrup.
Quantity
18.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (18.95 g, 0.0897 mol, step 1) and Raney Ni (1.00 g) in methanol (200 mL) was hydrogenated (3 atm) at room temperature for 12 h. Then, the mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuo to give 16.01 g (83%) of the title compound as a yellow syrup.
Quantity
18.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
83%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 4-(aminomethyl)oxane-4-carboxylate
Reactant of Route 2
tert-butyl 4-(aminomethyl)oxane-4-carboxylate
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tert-butyl 4-(aminomethyl)oxane-4-carboxylate
Reactant of Route 4
tert-butyl 4-(aminomethyl)oxane-4-carboxylate
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tert-butyl 4-(aminomethyl)oxane-4-carboxylate
Reactant of Route 6
tert-butyl 4-(aminomethyl)oxane-4-carboxylate

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